1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 2-(difluoromethoxy)-3-ethoxybenzene with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-Phenylpropan-2-one: Lacks the difluoromethoxy and ethoxy groups, resulting in different chemical and biological properties.
1-(2-Methoxyphenyl)propan-2-one: Contains a methoxy group instead of difluoromethoxy, leading to variations in reactivity and applications.
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: The trifluoromethoxy group imparts different electronic and steric effects compared to difluoromethoxy.
Uniqueness: 1-(2-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and ethoxy groups, which influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups provides a distinct profile compared to similar compounds.
Properties
Molecular Formula |
C12H14F2O3 |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O3/c1-3-16-10-6-4-5-9(7-8(2)15)11(10)17-12(13)14/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
HHIDCXHMJLMRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CC(=O)C |
Origin of Product |
United States |
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